molecular formula C18H21N3O2S2 B2607261 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 681222-18-4

2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2607261
CAS No.: 681222-18-4
M. Wt: 375.51
InChI Key: VEDPVOXUKZFDAT-UHFFFAOYSA-N
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Description

2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a piperidine moiety, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

    Formation of the Acetamide Group: The final step involves the acylation of the thiazole derivative with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-oxo-2-(morpholin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide
  • 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide
  • 2-((2-oxo-2-(azepan-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Uniqueness

Compared to these similar compounds, 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide may exhibit unique biological activities due to the presence of the piperidine ring. This structural feature can influence the compound’s binding affinity to biological targets, its solubility, and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c22-16(12-24-13-17(23)21-9-5-2-6-10-21)20-18-19-15(11-25-18)14-7-3-1-4-8-14/h1,3-4,7-8,11H,2,5-6,9-10,12-13H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDPVOXUKZFDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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